(5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with indole and dimethylphenyl substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-imino-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-12-8-9-13(2)18(10-12)24-20(25)19(26-21(24)22)11-16-14(3)23-17-7-5-4-6-15(16)17/h4-11,22,25H,1-3H3/b16-11+,22-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXYNKNSOIMXAX-LORPFDMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=N)C=C3C(=NC4=CC=CC=C43)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(SC2=N)/C=C/3\C(=NC4=CC=CC=C43)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Indole Moiety: The indole derivative is then introduced through a condensation reaction with the thiazolidinone intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: Binds to specific receptors involved in inflammatory pathways, reducing inflammation.
DNA Interaction: Interacts with DNA in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Widely studied for their diverse biological activities.
Phenyl Substituted Thiazolidinones: Similar structure but different substituents.
Uniqueness
Structural Complexity: The combination of thiazolidinone, indole, and dimethylphenyl groups is unique.
Biological Activity: Exhibits a broader range of biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
